![molecular formula C7H11F3O2 B6617437 5,5,5-trifluoro-2,2-dimethylpentanoic acid CAS No. 1520419-48-0](/img/structure/B6617437.png)
5,5,5-trifluoro-2,2-dimethylpentanoic acid
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Description
5,5,5-Trifluoro-2,2-dimethylpentanoic acid is a chemical compound with the molecular formula C7H11F3O2 and a molecular weight of 184.16 . It is a versatile material used in various scientific research applications, particularly in the field of organic synthesis and medicinal chemistry.
Molecular Structure Analysis
The InChI code for 5,5,5-Trifluoro-2,2-dimethylpentanoic acid is 1S/C7H11F3O2/c1-6(2,3-5(11)12)4-7(8,9)10/h3-4H2,1-2H3,(H,11,12) . This indicates that the molecule consists of a pentanoic acid backbone with three fluorine atoms attached to the central carbon atom and two methyl groups attached to the second carbon atom .Physical And Chemical Properties Analysis
5,5,5-Trifluoro-2,2-dimethylpentanoic acid is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results.Safety and Hazards
The safety information for 5,5,5-Trifluoro-2,2-dimethylpentanoic acid indicates that it is classified under the GHS05 pictogram, which denotes that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
5,5,5-trifluoro-2,2-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,5(11)12)3-4-7(8,9)10/h3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXJGTHQJBTWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-2,2-dimethylpentanoic acid |
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